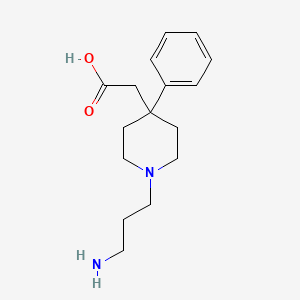
1-(2-Cyano-4,5-bis(2-methoxyethoxy)phenyl)-3-(3-ethynylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyano-4,5-bis(2-methoxyethoxy)phenyl)-3-(3-ethynylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyano-4,5-bis(2-methoxyethoxy)phenyl)-3-(3-ethynylphenyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-cyano-4,5-bis(2-methoxyethoxy)aniline with an appropriate reagent to form an intermediate.
Coupling Reaction: The intermediate is then reacted with 3-ethynylphenyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Cyano-4,5-bis(2-methoxyethoxy)phenyl)-3-(3-ethynylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Cyano-4,5-bis(2-methoxyethoxy)phenyl)-3-(3-ethynylphenyl)urea would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Cyano-4,5-dimethoxyphenyl)-3-(3-ethynylphenyl)urea
- 1-(2-Cyano-4,5-bis(2-ethoxyethoxy)phenyl)-3-(3-ethynylphenyl)urea
Uniqueness
1-(2-Cyano-4,5-bis(2-methoxyethoxy)phenyl)-3-(3-ethynylphenyl)urea is unique due to the presence of both cyano and ethynyl groups, which may impart distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C22H23N3O5 |
|---|---|
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
1-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-3-(3-ethynylphenyl)urea |
InChI |
InChI=1S/C22H23N3O5/c1-4-16-6-5-7-18(12-16)24-22(26)25-19-14-21(30-11-9-28-3)20(13-17(19)15-23)29-10-8-27-2/h1,5-7,12-14H,8-11H2,2-3H3,(H2,24,25,26) |
Clé InChI |
BMZQZKWPZQFWIA-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C=C(C(=C1)C#N)NC(=O)NC2=CC=CC(=C2)C#C)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


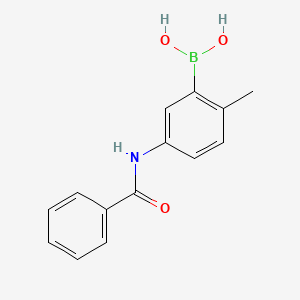
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-4H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B13845969.png)
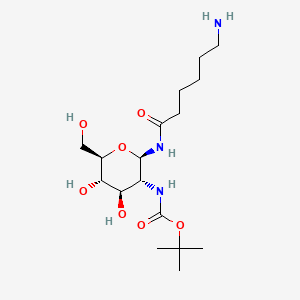
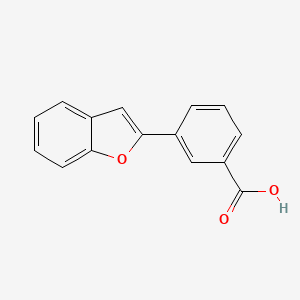
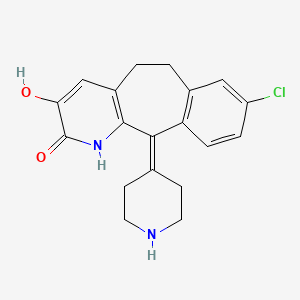

![(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B13846006.png)
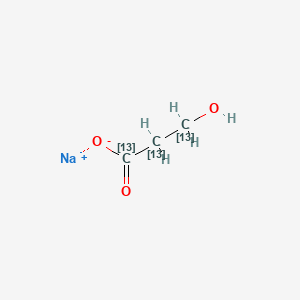
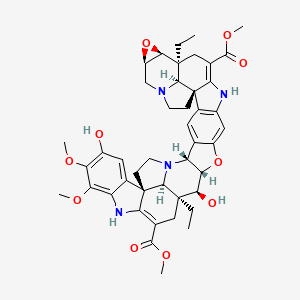
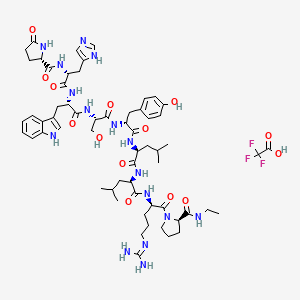
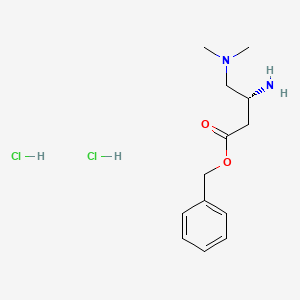
![(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS](/img/structure/B13846048.png)
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
